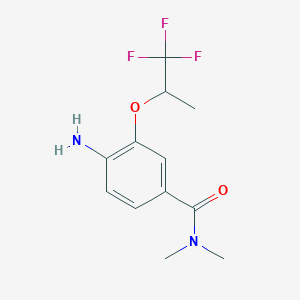
4-Amino-N,N-dimethyl-3-((1,1,1-trifluoropropan-2-yl)oxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N,N-dimethyl-3-((1,1,1-trifluoropropan-2-yl)oxy)benzamide is an organic compound with a complex structure that includes an amino group, a dimethyl group, and a trifluoropropan-2-yl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N,N-dimethyl-3-((1,1,1-trifluoropropan-2-yl)oxy)benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-amino-3-hydroxybenzamide and 1,1,1-trifluoropropan-2-ol.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Stepwise Reactions: The synthesis may involve stepwise reactions, including nucleophilic substitution, esterification, and amide formation, to achieve the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and optimization of reaction parameters to ensure high yield and purity. The use of advanced analytical techniques, such as HPLC and NMR, is essential for monitoring the reaction progress and verifying the product’s identity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N,N-dimethyl-3-((1,1,1-trifluoropropan-2-yl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Amino-N,N-dimethyl-3-((1,1,1-trifluoropropan-2-yl)oxy)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Amino-N,N-dimethyl-3-((1,1,1-trifluoropropan-2-yl)oxy)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Amino-N,N-dimethylbenzamide: Lacks the trifluoropropan-2-yl group, resulting in different chemical properties and reactivity.
4-Amino-3-hydroxybenzamide: Contains a hydroxyl group instead of the trifluoropropan-2-yl group, affecting its solubility and biological activity.
N,N-Dimethyl-3-((1,1,1-trifluoropropan-2-yl)oxy)benzamide: Similar structure but without the amino group, leading to variations in its chemical behavior.
Uniqueness
The presence of the trifluoropropan-2-yl group in 4-Amino-N,N-dimethyl-3-((1,1,1-trifluoropropan-2-yl)oxy)benzamide imparts unique properties, such as increased lipophilicity and stability, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H15F3N2O2 |
|---|---|
Molecular Weight |
276.25 g/mol |
IUPAC Name |
4-amino-N,N-dimethyl-3-(1,1,1-trifluoropropan-2-yloxy)benzamide |
InChI |
InChI=1S/C12H15F3N2O2/c1-7(12(13,14)15)19-10-6-8(4-5-9(10)16)11(18)17(2)3/h4-7H,16H2,1-3H3 |
InChI Key |
YOIRCZAHHXPAJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)(F)F)OC1=C(C=CC(=C1)C(=O)N(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


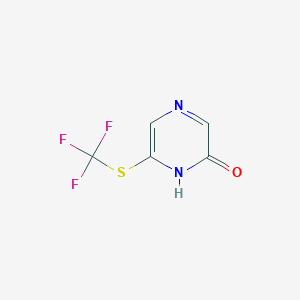
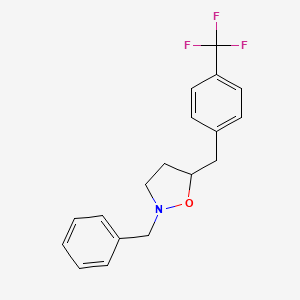
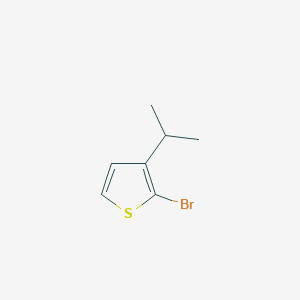


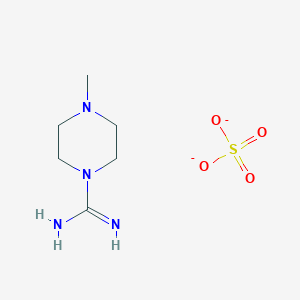

![7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11761891.png)
![3-chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11761904.png)
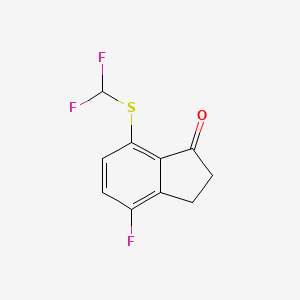
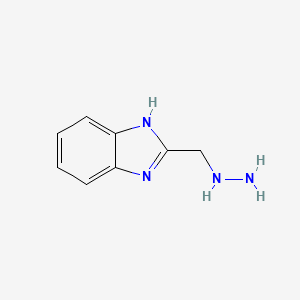
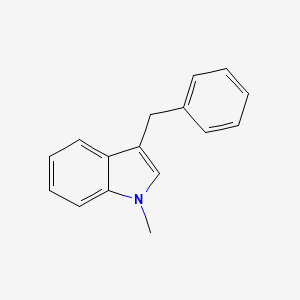
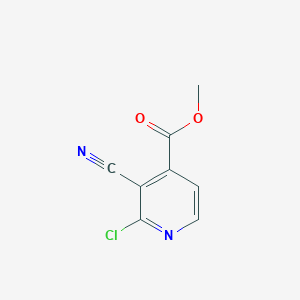
![tert-Butyl N-[(1R,4R,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate](/img/structure/B11761930.png)
